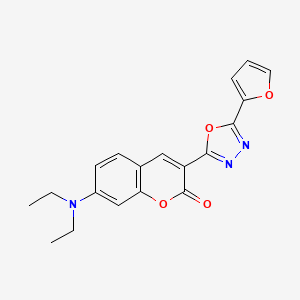

![molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3](/img/structure/B2602832.png)

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a benzylsulfanyl group attached to the triazoloquinoxaline core. It has garnered significant interest in the scientific community due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .

Wirkmechanismus

Target of Action

The primary target of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to play a significant role in various physiological and pathological conditions . The A2B receptor is particularly associated with conditions that involve high levels of adenosine, such as tumors and ischemia .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation, thereby disrupting the signaling pathways that it mediates . Additionally, it has been suggested that this compound may also intercalate with DNA, further contributing to its anticancer activity .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By antagonizing the A2B receptor, it can disrupt the signaling pathways mediated by this receptor, which include the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors play a crucial role in angiogenesis, a process that is critical for tumor growth .

Pharmacokinetics

Molecular docking studies have been performed to predict its binding affinity towards its targets .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to exhibit cytotoxic activity, with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . Furthermore, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Biochemische Analyse

Biochemical Properties

It is known that some of the synthesized compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class exhibit cytotoxicity at certain concentrations

Cellular Effects

It is known that some compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have shown promising antiviral activity

Molecular Mechanism

It is known that some compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class potently intercalate DNA

Vorbereitungsmethoden

The synthesis of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:

Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with benzyl mercaptan (benzylsulfanyl group donor) under basic conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Analyse Chemischer Reaktionen

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds in the triazoloquinoxaline family:

4-Chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline: This compound lacks the benzylsulfanyl group and exhibits different biological activities.

1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol: This derivative contains a thiol group instead of a benzylsulfanyl group, leading to variations in its chemical reactivity and biological properties.

[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Various derivatives with different substituents have been synthesized and studied for their unique biological activities.

Eigenschaften

IUPAC Name |

4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZQAJVMFHPXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)

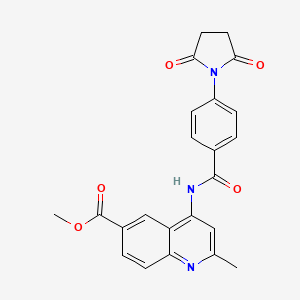

![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)

![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2602759.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)

![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2602769.png)

![N'-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2602770.png)

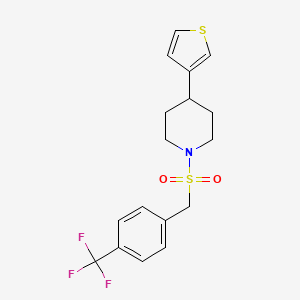

![2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2602771.png)

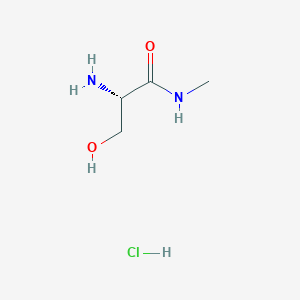

![[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 3-HYDROXYADAMANTANE-1-CARBOXYLATE](/img/structure/B2602772.png)